
3-formylphenyl (2-fluorophenyl)carbamate
説明
3-formylphenyl (2-fluorophenyl)carbamate, also known as Fmoc-2-F-Ph-OH, is a chemical compound that is widely used in scientific research. It belongs to the class of carbamates and is commonly used as a protecting group for amino acids during peptide synthesis.
作用機序
The mechanism of action of 3-formylphenyl (2-fluorophenyl)carbamateOH is mainly related to its ability to protect the amino group of amino acids during peptide synthesis. 3-formylphenyl (2-fluorophenyl)carbamateOH is attached to the N-terminal of the amino acid, which prevents unwanted reactions with other reagents. This protecting group can be easily removed by treatment with a base, which allows for the synthesis of the desired peptide.
Biochemical and Physiological Effects:
3-formylphenyl (2-fluorophenyl)carbamateOH does not have any significant biochemical or physiological effects, as it is mainly used as a protecting group for amino acids during peptide synthesis. However, it is important to note that the final peptide product may have biochemical and physiological effects depending on its structure and function.
実験室実験の利点と制限
The main advantages of using 3-formylphenyl (2-fluorophenyl)carbamateOH in lab experiments are its high yield and ease of removal. 3-formylphenyl (2-fluorophenyl)carbamateOH has a high yield of around 60%, which makes it a cost-effective option for peptide synthesis. Additionally, the protecting group can be easily removed by treatment with a base, which simplifies the purification process.
One of the limitations of using 3-formylphenyl (2-fluorophenyl)carbamateOH is its potential to cause side reactions during peptide synthesis. The protecting group can react with other reagents, which can lead to unwanted side products. Additionally, the protecting group may not be suitable for certain amino acids, which limits its use in peptide synthesis.
将来の方向性
There are several future directions for the use of 3-formylphenyl (2-fluorophenyl)carbamateOH in scientific research. One potential direction is the development of new protecting groups that have improved properties, such as increased selectivity and decreased side reactions. Another direction is the optimization of peptide synthesis protocols to improve the yield and purity of the final product. Additionally, 3-formylphenyl (2-fluorophenyl)carbamateOH can be used in the synthesis of new peptide-based drugs with improved efficacy and reduced side effects.
科学的研究の応用
3-formylphenyl (2-fluorophenyl)carbamateOH is commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids. It is used to protect the N-terminal of the amino acid during peptide synthesis, which prevents unwanted reactions with other reagents. 3-formylphenyl (2-fluorophenyl)carbamateOH is also used in the synthesis of various peptide-based drugs, such as anticancer drugs, antimicrobial drugs, and antiviral drugs.
特性
IUPAC Name |
(3-formylphenyl) N-(2-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-12-6-1-2-7-13(12)16-14(18)19-11-5-3-4-10(8-11)9-17/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLRRDSCPWKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OC2=CC=CC(=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylphenyl (2-fluorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-(5-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4394997.png)

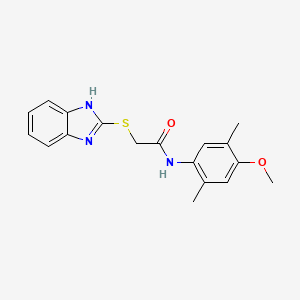
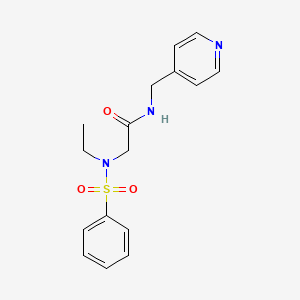
![{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395018.png)
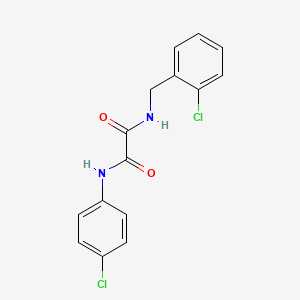
![3-butyl-11-[2-(4-methoxyphenyl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4395035.png)
![methyl 4-[({[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4395045.png)
![N-{2-ethoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395049.png)
![(2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4395077.png)
![2,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395082.png)
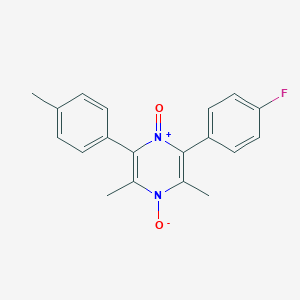
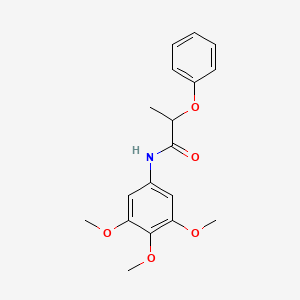
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4395096.png)